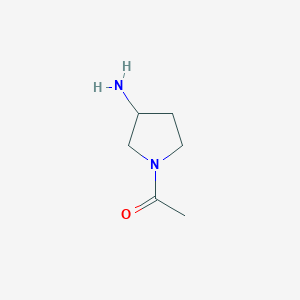

1-Acetyl-3-Aminopyrrolidine

説明

特性

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFVAHXVSVHNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458968 | |

| Record name | 1-Acetyl-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833483-45-7 | |

| Record name | 1-Acetyl-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the reaction of tert-butyl 1-acetyl-3-pyrrolidinylcarbamate with trifluoroacetic acid in dichloromethane at room temperature. The reaction mixture is then concentrated and purified to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 1-Acetyl-3-Aminopyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Scientific Research Applications

1-Acetyl-3-Aminopyrrolidine has a broad range of applications:

1. Medicinal Chemistry

- Drug Development : It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting central nervous system disorders. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor ligands.

- Biological Activity : The compound exhibits notable biological activities due to the amino group, which can interact with biological targets. It has been studied for its potential anti-inflammatory and anticancer properties .

2. Biological Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

- Receptor Binding : It has shown affinity for serotonin receptors (5-HT 1A and 5-HT 2A), making it a candidate for developing new antidepressants and antipsychotics .

3. Industrial Applications

- Agrochemicals : The compound is utilized in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Material Science : It acts as a precursor in creating advanced materials with specific properties, enhancing performance in various applications.

Case Study 1: Neuropharmacological Research

A study investigated the potential of this compound derivatives as serotonin receptor ligands. The synthesized compounds displayed varying affinities for the 5-HT receptors, indicating their potential as leads in developing new antidepressants. The results highlighted the importance of structural modifications on biological activity, showcasing the compound's versatility in medicinal chemistry .

Case Study 2: Enzyme Inhibition

Research focused on evaluating the inhibition of AChE by various pyrrolidine derivatives, including this compound. Results showed that certain derivatives exhibited significant inhibitory activity compared to standard drugs like tacrine, suggesting their potential use in treating Alzheimer’s disease.

作用機序

The mechanism of action of 1-Acetyl-3-Aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-Acetyl-3-Aminopyrrolidine and its analogs:

Structural and Functional Analysis

Substituent Effects: 1-Benzyl-3-Acetamidopyrrolidine (C₁₃H₁₈N₂O): The benzyl group increases molecular weight and lipophilicity, making it suitable for hydrophobic binding pockets in enzyme inhibitors. The acetamide group (-NHCOCH₃) provides hydrogen-bonding capacity, enhancing target affinity . 1-Cyclopropylpyrrolidin-3-amine (C₇H₁₄N₂): The cyclopropyl substituent introduces ring strain, which can improve metabolic stability compared to unsubstituted pyrrolidines. Its primary amine group enables facile conjugation in prodrug design . 1-Benzyl-Pyrrolidine-3-Carboxylic Acid (C₁₂H₁₅NO₂): The carboxylic acid group (-COOH) confers acidity (pKa ~4-5), altering solubility and enabling salt formation for improved bioavailability .

Safety and Handling: 1-Cyclopropylpyrrolidin-3-amine requires stringent safety measures due to its reactivity, including eye and skin protection .

Research Findings

- A 2021 study noted that 1-Benzyl-3-Acetamidopyrrolidine demonstrated enantioselectivity in asymmetric hydrogenation reactions, achieving >90% ee in certain substrates .

- 1-Acetyl-3-Aminopiperidine was highlighted in a 2023 combinatorial chemistry study for its role in synthesizing kinase inhibitors with improved metabolic stability .

生物活性

1-Acetyl-3-Aminopyrrolidine (CAS Number: 833483-45-7) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an acetyl group and an amino group, which contribute to its reactivity and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 128.17 g/mol. The presence of the five-membered nitrogen-containing pyrrolidine ring is significant for its biological interactions.

This compound exhibits biological activity through various mechanisms:

- Receptor Binding : The compound interacts with multiple receptors, influencing neurotransmitter pathways. Its structural features allow it to bind effectively to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in neuropsychopharmacology .

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission. Studies indicate that certain derivatives exhibit strong inhibition against AChE, highlighting the potential for developing cognitive enhancers.

- Biochemical Pathways : The compound modulates various biochemical pathways associated with inflammation, cancer, and neurological disorders. Its dual functional groups facilitate interactions with cellular targets, leading to antioxidant and anti-inflammatory effects.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Neuropharmacological Effects : The compound has been investigated for its potential antidepressant and anxiolytic properties due to its action on serotonin receptors .

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by influencing cell signaling pathways involved in tumor growth and metastasis.

- Antioxidant Properties : Research indicates that pyrrolidine derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Acetyl and amino groups on pyrrolidine ring | Neuropharmacological, anticancer, antioxidant |

| 3-Aminopyrrolidine | Contains only amino group; no acetyl substitution | Antibacterial, psychotropic effects |

| N-Methyl-3-Aminopyrrolidine | Methylated amino group | Enhanced lipophilicity; potential CNS activity |

| 1-Benzyl-3-Aminopyrrolidine | Benzyl substitution at nitrogen | Increased receptor binding affinity |

| 1-(4-Fluorobenzyl)-3-Aminopyrrolidine | Fluorobenzene substitution | Potentially enhanced pharmacological properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Study : A study explored the binding affinity of various pyrrolidine derivatives at serotonin receptors. It was found that this compound exhibited significant affinity for both 5-HT1A and 5-HT2A receptors, suggesting its potential as a lead compound for developing new antidepressants .

- Enzyme Inhibition Research : In vitro assays demonstrated that this compound inhibited AChE with a potency comparable to established inhibitors like tacrine. This positions it as a candidate for further development in treating cognitive decline associated with Alzheimer’s disease.

- Antioxidant Activity Evaluation : Various derivatives were tested for their ability to scavenge free radicals. Results indicated that those with the acetyl group showed enhanced antioxidant activity compared to their non-acetylated counterparts, confirming the importance of functional group substitution in modulating biological effects.

Q & A

Q. What are the recommended protocols for synthesizing 1-Acetyl-3-Aminopyrrolidine with high purity?

Answer:

- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, acetylation of 3-aminopyrrolidine using acetic anhydride under anhydrous conditions at 0–5°C reduces unwanted N-overacetylation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How can researchers characterize the structural integrity of this compound?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm acetyl group placement and pyrrolidine ring conformation. For example, the acetyl methyl group typically resonates at ~2.1 ppm in -NMR .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak at m/z 156.2 (calculated for ) .

Q. What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Waste Disposal : Segregate acidic or basic waste streams to avoid neutralization reactions, and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Answer:

- Data Reconciliation Strategy :

- Source Evaluation : Cross-reference studies from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed journals, excluding non-peer-reviewed platforms .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Statistical Analysis : Apply ANOVA or Bayesian models to assess significance of discrepancies in toxicity endpoints (e.g., LD) .

Q. What advanced techniques enable chiral resolution of this compound enantiomers?

Answer:

- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD).

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to selectively acetylate the (R)-enantiomer while racemizing the (S)-form .

Q. How does this compound interact with biological targets in structure-activity relationship (SAR) studies?

Answer:

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like monoamine oxidases (MAOs). Validate with in vitro assays using MAO-A/B isoforms .

- Metabolite Profiling : Use LC-MS/MS to identify acetylated metabolites in hepatic microsomal incubations, correlating metabolic stability with SAR outcomes .

Q. What experimental designs mitigate instability of this compound under physiological conditions?

Answer:

- Stability Optimization :

- pH Control : Buffer solutions (e.g., ammonium acetate, pH 6.5) prevent hydrolytic degradation of the acetyl group .

- Lyophilization : Freeze-dry the compound in inert atmospheres (argon) to avoid oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。